molecular formula C13H10N2O5 B3170225 1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 941868-33-3

1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B3170225
CAS No.: 941868-33-3
M. Wt: 274.23 g/mol
InChI Key: XAZGBADMKOHGBD-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It appears to contain a pyridine ring (a six-membered ring with one nitrogen atom), a carboxylic acid group (-COOH), and a nitrobenzyl group (a benzene ring with a nitro group and a methyl group attached) .


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds can be synthesized through various methods. For instance, benzyl halides can be synthesized from their parent alcohols using ammonium halides as the halogenating agents .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound, 3-nitrobenzaldehyde, has been analyzed .

Scientific Research Applications

Photosensitive Protecting Groups

Nitrobenzyl derivatives, including those similar to 1-(3-Nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, are explored for their applications as photosensitive protecting groups in synthetic chemistry. These compounds show promise in enabling controlled reactions through light-induced deprotection mechanisms, highlighting their potential in the development of novel synthetic pathways and materials (Amit, Zehavi, & Patchornik, 1974).

Enzymatic Degradation of Organic Pollutants

Research on redox mediators and their interaction with oxidoreductive enzymes, including those related to nitrobenzyl compounds, indicates potential applications in the enzymatic degradation of recalcitrant organic pollutants. These systems enhance the efficiency of pollutant degradation in wastewater treatment, presenting a promising approach for environmental remediation (Husain & Husain, 2007).

Photochromism and Photon-based Electronics

The study of ortho-nitrobenzylpyridines, which share structural similarities with the target compound, reveals their photochromic activity. This property is of interest for applications in photon-based electronics, suggesting that nitrobenzyl derivatives could be explored for their potential in developing materials that change color or optical properties in response to light exposure (Naumov, 2006).

Antioxidant Activity

The exploration of carboxylic acids, including those with nitrobenzyl groups, in assessing their antioxidant activity is significant for pharmaceutical and nutraceutical applications. These studies contribute to understanding the structure-activity relationships that govern the antioxidant potential of carboxylic acids, informing the design of compounds with enhanced biological activities (Godlewska-Żyłkiewicz et al., 2020).

Synthesis of 1,4-Dihydropyridines

The synthesis and applications of 1,4-dihydropyridines, which are structurally related to the target compound, are widely studied for their significance in medicinal chemistry. These compounds serve as key skeletons in numerous drugs, highlighting the importance of efficient synthetic strategies, such as multi-component reactions and Hantzsch Condensation, for producing biologically active 1,4-dihydropyridines (Sohal, 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in a biological context, it would depend on how the compound interacts with biological molecules. Unfortunately, specific information for your compound isn’t available .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to work safely with it. They include information about handling, storage, and emergency measures. Unfortunately, an SDS for your compound isn’t available .

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-12-11(13(17)18)5-2-6-14(12)8-9-3-1-4-10(7-9)15(19)20/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZGBADMKOHGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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